molecular formula C8H12O3 B12110463 (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol

(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol

Cat. No.: B12110463
M. Wt: 156.18 g/mol
InChI Key: UVXSWVDZLNDNJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol is an organic compound with a unique structure that includes an isopropylidene group and a pent-2-yn-3-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable alkyne with an aldehyde or ketone in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

(3R,4r)-4,5-isopropylidene pent-2-yn-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,4r)-4,5-isopropylidene pent-2-yn-3-ol include:

  • (3R,4R)-4,5-isopropylidene pent-2-en-3-ol
  • Other isopropylidene derivatives with different functional groups

Uniqueness

The uniqueness of this compound lies in its specific structure and reactivity, which can lead to distinct chemical and biological properties compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H12O3/c1-4-6(9)7-5-10-8(2,3)11-7/h1,6-7,9H,5H2,2-3H3

InChI Key

UVXSWVDZLNDNJC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)C(C#C)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.